2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-
Overview
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group at the 4th position, a methyl group at the 6th position, and a carboxylic acid group at the 2nd position of the naphthalene ring. Naphthalene derivatives are known for their diverse biological activities and are used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl- typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of naphthalene followed by subsequent functional group transformations. The reaction conditions often involve the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed:
- Oxidation of the hydroxyl group forms 4-oxo-6-methylnaphthalene-2-carboxylic acid.
- Reduction of the carboxylic acid group forms 4-hydroxy-6-methylnaphthalene-2-methanol.
- Substitution reactions can yield various derivatives depending on the electrophile used .
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and cytotoxic activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl- involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 4-Hydroxy-2-naphthoic acid
- 6-Methyl-2-naphthoic acid
- 2-Hydroxy-6-methylnaphthalene-1-carboxylic acid
Comparison: 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl- is unique due to the specific positions of its functional groups, which confer distinct chemical and biological properties. Compared to 4-Hydroxy-2-naphthoic acid, it has an additional methyl group that can influence its reactivity and interactions. Similarly, the position of the hydroxyl and carboxylic acid groups differentiates it from 6-Methyl-2-naphthoic acid and 2-Hydroxy-6-methylnaphthalene-1-carboxylic acid, affecting its overall properties and applications .
Properties
Molecular Formula |
C12H10O3 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-hydroxy-6-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O3/c1-7-2-3-8-5-9(12(14)15)6-11(13)10(8)4-7/h2-6,13H,1H3,(H,14,15) |
InChI Key |
INPANYUOLUYVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2C=C1)C(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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